Accelerated Ring-Opening Dynamics vs. Oxazole in Photochemical Applications
In time-resolved photoelectron spectroscopy studies, the isoxazole scaffold exhibits a significantly faster ring-opening reaction upon UV excitation compared to its structural isomer, oxazole. The excited-state lifetime for isoxazole is approximately 42 femtoseconds (fs), whereas oxazole's dynamics are about twice as slow at 85 fs [1]. This difference is attributed to a barrier-free pathway in isoxazole, leading to a higher quantum yield for ring-opening [1].
| Evidence Dimension | Excited-state lifetime (ring-opening dynamics) |
|---|---|
| Target Compound Data | ~42 fs |
| Comparator Or Baseline | Oxazole: ~85 fs |
| Quantified Difference | Isoxazole is 2x faster (42 fs vs 85 fs) |
| Conditions | UV excitation (200 nm) in gas-phase, investigated by time-resolved photoelectron spectroscopy and nonadiabatic ab initio dynamics simulations |
Why This Matters
This defines isoxazole's distinct photochemical utility, enabling time-resolved or photo-switchable applications where oxazole's slower dynamics are unsuitable.
- [1] Cao, J., & Xie, Y. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole: The Role of πσ* States in Ring-Opening Dynamics. The Journal of Physical Chemistry A, 124(14), 2720-2729. View Source
